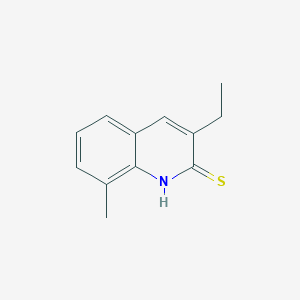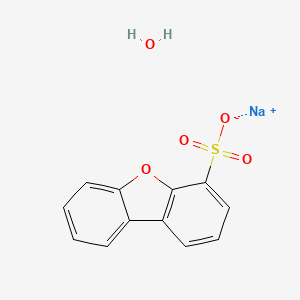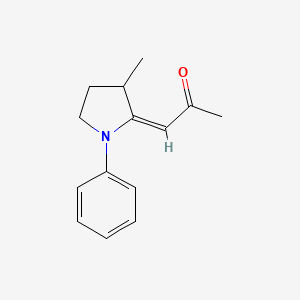
1-(3-Methyl-1-phenylpyrrolidin-2-ylidene)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methyl-1-phenylpyrrolidin-2-ylidene)propan-2-one is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Vorbereitungsmethoden
The synthesis of 1-(3-Methyl-1-phenylpyrrolidin-2-ylidene)propan-2-one typically involves the reaction of 3-methyl-1-phenylpyrrolidine with propan-2-one under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
1-(3-Methyl-1-phenylpyrrolidin-2-ylidene)propan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Methyl-1-phenylpyrrolidin-2-ylidene)propan-2-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. In medicine, it is explored for its potential therapeutic applications. Additionally, it has industrial applications in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Methyl-1-phenylpyrrolidin-2-ylidene)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methyl-1-phenylpyrrolidin-2-ylidene)propan-2-one can be compared with other pyrrolidine derivatives, such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share a similar core structure but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
References
- A brief review of the biological potential of indole derivatives
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds
- An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds
Eigenschaften
Molekularformel |
C14H17NO |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
(1E)-1-(3-methyl-1-phenylpyrrolidin-2-ylidene)propan-2-one |
InChI |
InChI=1S/C14H17NO/c1-11-8-9-15(14(11)10-12(2)16)13-6-4-3-5-7-13/h3-7,10-11H,8-9H2,1-2H3/b14-10+ |
InChI-Schlüssel |
KDLAXSANGJCRHI-GXDHUFHOSA-N |
Isomerische SMILES |
CC\1CCN(/C1=C/C(=O)C)C2=CC=CC=C2 |
Kanonische SMILES |
CC1CCN(C1=CC(=O)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


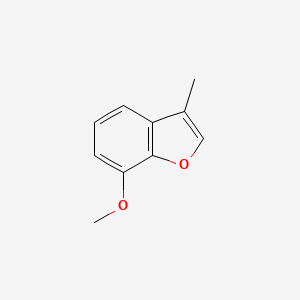

![5-Hydroxy-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12871860.png)
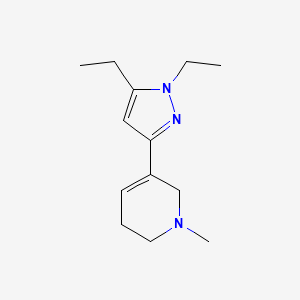
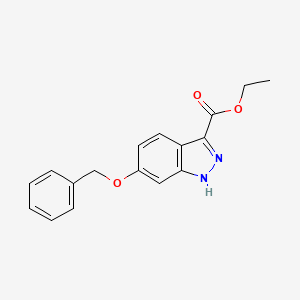
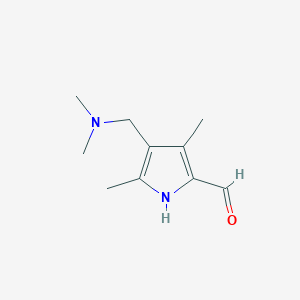
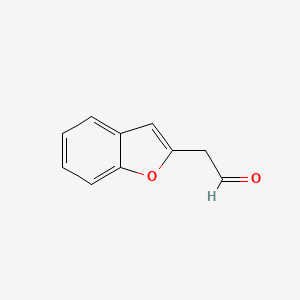
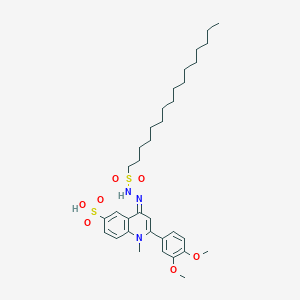


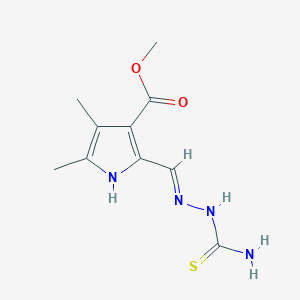
![4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonamide](/img/structure/B12871899.png)
